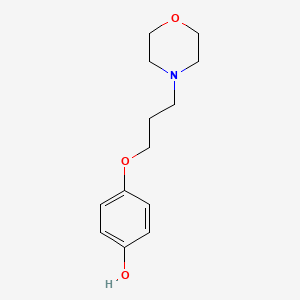
4-(3-Morpholinopropoxy)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Morpholinopropoxy)phenol is an organic compound with the molecular formula C₁₃H₁₉NO₃ and a molecular weight of 237.29 g/mol . This compound features a morpholine ring substituted with a 3-(4-hydroxyphenoxy)propyl group, making it a versatile molecule in various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Morpholinopropoxy)phenol typically involves the reaction of morpholine with 3-(4-hydroxyphenoxy)propyl bromide under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or acetonitrile, and a base like potassium carbonate is used to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-Morpholinopropoxy)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to modify the morpholine ring or the phenoxy group.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of ethers or esters.
Wissenschaftliche Forschungsanwendungen
4-(3-Morpholinopropoxy)phenol has several scientific research applications:
Biology: Investigated for its potential as a biochemical probe due to its structural features.
Medicine: Explored for its pharmacological properties, particularly in the development of antifungal agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(3-Morpholinopropoxy)phenol involves its interaction with specific molecular targets. For instance, in antifungal applications, it inhibits fungal enzymes such as D14 reductase and D7-D8 isomerase, disrupting fungal sterol synthesis pathways . This leads to the depletion of ergosterol and accumulation of ignosterol in fungal cell membranes, impairing their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(3-(4-Butoxyphenoxy)propyl)morpholine: Similar in structure but with a butoxy group instead of a hydroxy group.
4-(3-(4-Methoxyphenoxy)propyl)morpholine: Contains a methoxy group instead of a hydroxy group.
Uniqueness
4-(3-Morpholinopropoxy)phenol is unique due to its hydroxy group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for specific applications where hydroxyl functionality is crucial.
Eigenschaften
CAS-Nummer |
93759-97-8 |
|---|---|
Molekularformel |
C₁₃H₁₉NO₃ |
Molekulargewicht |
237.29 |
Synonyme |
p-(3-Morpholinopropoxy)-phenol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















